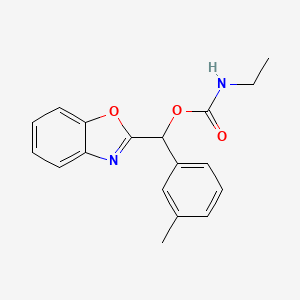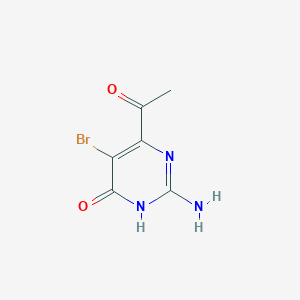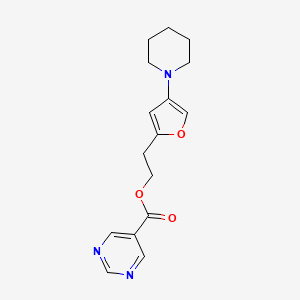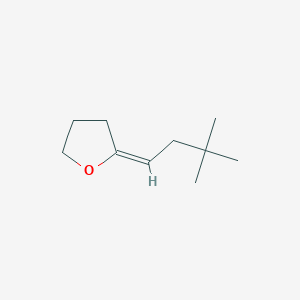
1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an amino group at the 6-position and a pyrrolidine ring with a hydroxyl group at the 3-position. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino group at the 6-position. The pyrrolidine ring is then constructed, and the hydroxyl group is introduced at the 3-position through selective functionalization. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protective group strategies are commonly employed to achieve the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1-(6-Aminopyridin-3-yl)methyl-3-(4-bromophenyl)urea: Known for its inhibitory activity against myeloperoxidase.
9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one: A potent mTOR inhibitor used in cancer treatment
Uniqueness: 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
921592-92-9 |
|---|---|
Fórmula molecular |
C10H15N3O |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
1-(6-aminopyridin-3-yl)-3-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H15N3O/c1-10(14)4-5-13(7-10)8-2-3-9(11)12-6-8/h2-3,6,14H,4-5,7H2,1H3,(H2,11,12) |
Clave InChI |
HCNAORHXFPIKKD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1)C2=CN=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)





![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)

![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)


